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molecular formula C10H12N2O2 B1589449 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline CAS No. 39275-18-8

1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B1589449
M. Wt: 192.21 g/mol
InChI Key: UIQYGCGBKBKFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][OH:16].[CH3:1][N:2]1[CH2:3][CH2:4][CH2:5][c:6]2[cH:7][cH:8][c:9]([N+:12]([O-:13])=[O:14])[cH:10][c:11]21>>[CH3:1][N:2]1[CH2:3][CH2:4][CH2:5][c:6]2[cH:7][cH:8][c:9]([NH2:12])[cH:10][c:11]21

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN1CCCc2ccc([N+](=O)[O-])cc21

Outcomes

Product
Name
Type
product
Smiles
CN1CCCc2ccc(N)cc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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